benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone
Overview
Description
Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) is an ICE-like protease inhibitor . It plays a key role in inhibiting apoptosis by blocking the processing of CPP32 .
Molecular Structure Analysis
The empirical formula of benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone is C22H30FN3O7 . Its molecular weight is 467.49 .Chemical Reactions Analysis
Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by preventing the processing of CPP32 . This suggests that it acts as an ICE-like protease inhibitor .Physical And Chemical Properties Analysis
The empirical formula of benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone is C22H30FN3O7 . Its molecular weight is 467.49 .Scientific Research Applications
1. Inhibition of Apoptosis
- Summary of Application : Z-VAD.FMK is used as an inhibitor of apoptosis, a process of programmed cell death. It works by blocking the processing of CPP32, an important protein in the apoptosis pathway .
- Methods of Application : The compound is applied to cells undergoing apoptosis, where it inhibits Interleukin-1β converting enzyme (ICE)-like proteases, which play a key role in the induction of apoptosis .
- Results or Outcomes : The application of Z-VAD.FMK prevents the processing of CPP32 to its active form, thereby inhibiting apoptosis .
2. Prevention of Follicular Death After Ovarian Tissue Transplantation
- Summary of Application : Z-VAD.FMK is used as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation .
- Methods of Application : In vitro, granulosa cells were exposed to hypoxic conditions, reproducing early ischemia after ovarian tissue transplantation, and treated with Z-VAD.FMK (50 μM). In vivo, cryopreserved human ovarian fragments were embedded in a collagen matrix containing Z-VAD.FMK (50 μM) and xenotransplanted on SCID mice ovaries for 3 days or 3 weeks .
- Results or Outcomes : The application of Z-VAD.FMK maintained the metabolic activity of granulosa cells, reduced cell death, and decreased PARP cleavage. In vivo, no improvement of follicular pool and global tissue preservation was observed with Z-VAD.FMK in ovarian tissue recovered 3-days post-grafting. Conversely, after 3 weeks of transplantation, the primary follicular density was higher in fragments treated with Z-VAD.FMK. This improvement was associated with a decreased percentage of apoptosis in the tissue .
3. Inhibition of Interleukin-1β Converting Enzyme (ICE)-like Proteases
- Summary of Application : Z-VAD.FMK is used as an inhibitor of Interleukin-1β converting enzyme (ICE)-like proteases, which play a key role in the induction of apoptosis .
- Methods of Application : The compound is applied to cells undergoing apoptosis, where it inhibits the processing of CPP32 to its active form .
- Results or Outcomes : The application of Z-VAD.FMK prevents the processing of CPP32 to its active form, thereby inhibiting apoptosis .
4. Inhibition of Caspases
- Summary of Application : Z-VAD.FMK is a cell permeable broad-spectrum caspase inhibitor with no cytotoxic effects that irreversibly binds to the catalytic site of caspases .
- Methods of Application : The compound can be applied to cells undergoing apoptosis, where it inhibits the activity of caspases .
- Results or Outcomes : The application of Z-VAD.FMK inhibits the activity of caspases, thereby inhibiting apoptosis .
Future Directions
properties
IUPAC Name |
(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-YEWWUXTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420584 | |
Record name | Caspase Inhibitor VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone | |
CAS RN |
161401-82-7 | |
Record name | Z-Val-Ala-Asp fluoromethyl ketone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caspase Inhibitor VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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